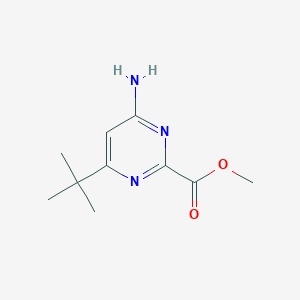
Methyl 4-amino-6-tert-butylpyrimidine-2-carboxylate
Overview
Description
Methyl 4-amino-6-tert-butylpyrimidine-2-carboxylate is a useful research compound. Its molecular formula is C10H15N3O2 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-amino-6-tert-butylpyrimidine-2-carboxylate is a compound of significant interest in the fields of medicinal chemistry and biological research. Its potential therapeutic properties and biological activities have been explored in various studies, indicating its interactions with biomolecules and possible applications in drug discovery.
Chemical Structure and Properties
This compound belongs to the pyrimidine family, characterized by a pyrimidine ring substituted with an amino group and a carboxylate moiety. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate enzymatic activity through binding interactions, which can lead to alterations in biochemical pathways. Specific interactions include:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which could be beneficial in therapeutic contexts.
- Receptor Binding : It may also interact with specific receptors, influencing cellular signaling pathways.
1. Enzyme Inhibition Studies
In vitro studies have demonstrated that this compound can act as an inhibitor for various enzymes. For instance, research indicates its effectiveness against phospholipase D, which is involved in lipid metabolism and signaling pathways associated with inflammation and cancer .
2. Interaction with Biomolecules
The compound's amino group allows it to form hydrogen bonds with biological macromolecules, enhancing its potential as a therapeutic agent. This property is crucial for the design of drugs targeting specific proteins or enzymes.
Case Study 1: NAPE-PLD Inhibition
A study focusing on the structure-activity relationship (SAR) of pyrimidine derivatives identified this compound as a promising candidate for inhibiting N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme plays a critical role in the biosynthesis of bioactive lipids, and its inhibition can affect processes related to pain, stress, and metabolic disorders. The compound exhibited an IC50 value indicating significant inhibitory potency .
Case Study 2: Therapeutic Applications
In another investigation, the compound was evaluated for its therapeutic potential in models of inflammation. Results indicated that treatment with this compound led to reduced inflammatory markers in animal models, suggesting its utility in developing anti-inflammatory drugs .
Research Findings Summary
| Study Focus | Key Findings |
|---|---|
| Enzyme Inhibition | Effective against NAPE-PLD; significant IC50 values indicating potency |
| Receptor Interaction | Modulates receptor activity influencing signaling pathways |
| Anti-inflammatory Effects | Reduced inflammatory markers in vivo; potential for therapeutic applications |
Properties
IUPAC Name |
methyl 4-amino-6-tert-butylpyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,3)6-5-7(11)13-8(12-6)9(14)15-4/h5H,1-4H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXVDLJSZUYLDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















